molecular formula C7H7NO3 B1589960 2-Hydroxy-4-methylnicotinic acid CAS No. 38076-81-2

2-Hydroxy-4-methylnicotinic acid

Cat. No.: B1589960
CAS No.: 38076-81-2
M. Wt: 153.14 g/mol
InChI Key: XTLDPQQUIMHNNC-UHFFFAOYSA-N
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Description

2-Hydroxy-4-methylnicotinic acid (CAS 38076-81-2) is a high-value pyridine derivative recognized as a versatile building block in medicinal chemistry and scientific research . Its molecular structure, featuring both a hydroxyl group at the 2-position and a carboxylic acid at the 3-position on the pyridine ring, allows for diverse chemical transformations . This compound serves as a critical pharmaceutical intermediate in developing several therapeutic classes. Its applications include serving as a core fragment for novel non-steroidal anti-inflammatory drugs (NSAIDs), antibacterial agents such as quinolone derivatives, targeted antitumor drugs like kinase inhibitors, and compounds acting on the central nervous system . Beyond pharmaceuticals, it finds use in the synthesis of agrochemicals and, in materials science, as a ligand for constructing functional metal-organic frameworks (MOFs) . The established synthesis routes, such as the oxidation of 4-methyl-2-hydroxypyridine, ensure a reliable supply of material with high purity and process stability, supporting research from discovery to scale-up . This product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic uses. 1, 6, 8, 9

Properties

IUPAC Name

4-methyl-2-oxo-1H-pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c1-4-2-3-8-6(9)5(4)7(10)11/h2-3H,1H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTLDPQQUIMHNNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90495840
Record name 4-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90495840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38076-81-2
Record name 1,2-Dihydro-4-methyl-2-oxo-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38076-81-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90495840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Oxidation of 4-Methyl-2-hydroxypyridine

One of the most established methods for synthesizing 2-Hydroxy-4-methylnicotinic acid involves the oxidation of 4-methyl-2-hydroxypyridine. This approach utilizes strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions.

  • Reaction Conditions: The oxidation is typically carried out in an acidic medium to facilitate the transformation, with careful temperature control to prevent over-oxidation or degradation of the product.
  • Catalysts: While the reaction can proceed with stoichiometric oxidants, industrial processes often employ catalytic amounts of palladium or platinum to improve efficiency and selectivity.
  • Yield and Purity: Optimized conditions yield high-purity this compound, with yields generally ranging from 60% to 75%, depending on reaction time and temperature.
Parameter Details
Starting Material 4-Methyl-2-hydroxypyridine
Oxidizing Agents Potassium permanganate, chromium trioxide
Medium Acidic (e.g., sulfuric acid)
Temperature Range Controlled, typically 25–60°C
Catalysts Palladium, platinum (industrial scale)
Yield 60–75%
Purification Recrystallization or chromatography

Carboxylation of 4-Methyl-2-hydroxypyridine

An alternative synthetic route involves the direct carboxylation of 4-methyl-2-hydroxypyridine with carbon dioxide in the presence of a strong base, such as sodium hydroxide.

  • Reaction Conditions: This method requires elevated temperatures and high CO₂ pressure to drive the carboxylation efficiently.
  • Base Usage: Sodium hydroxide acts both as a base to deprotonate the hydroxyl group and as a facilitator for CO₂ incorporation.
  • Industrial Adaptation: Continuous flow reactors are often employed to maintain optimal reaction parameters and scalability.
Parameter Details
Starting Material 4-Methyl-2-hydroxypyridine
Carboxylation Agent Carbon dioxide (high pressure)
Base Sodium hydroxide
Temperature Range Elevated (typically >100°C)
Pressure High CO₂ pressure (varies by setup)
Reactor Type Batch or continuous flow
Yield Moderate to high, depending on conditions

Catalytic and Industrial Production Methods

Industrial synthesis of this compound often integrates catalytic processes and continuous flow systems to enhance productivity and product quality.

  • Catalysts: Palladium and platinum catalysts facilitate oxidation and carboxylation reactions, improving reaction rates and selectivity.
  • Continuous Flow Reactors: These reactors allow precise control over temperature, pressure, and reactant feed rates, optimizing yield and purity.
  • Process Optimization: Parameters such as reaction time, acid concentration, and catalyst loading are finely tuned to minimize by-products and maximize throughput.

Comparative Reaction Analysis

The compound undergoes various chemical transformations during preparation and subsequent modifications:

Reaction Type Reagents/Conditions Major Products
Oxidation Potassium permanganate, chromium trioxide 2-Keto-4-methylnicotinic acid, aldehydes
Reduction Lithium aluminum hydride, catalytic hydrogenation 2-Hydroxy-4-methylpyridine-3-methanol
Substitution Halogens, nitric acid Halogenated or nitrated derivatives

Research Findings and Spectroscopic Identification

  • NMR Spectroscopy: Proton and carbon NMR confirm substitution patterns, notably the methyl group singlet at position 4.
  • Mass Spectrometry: High-resolution MS verifies molecular formula and fragmentation patterns.
  • Infrared Spectroscopy: Characteristic peaks for carboxylic acid and pyridine ring vibrations aid in structural confirmation.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Catalysts Yield (%) Notes
Oxidation 4-Methyl-2-hydroxypyridine KMnO₄ or CrO₃, acidic medium, 25–60°C Pd, Pt (industrial) 60–75 Requires temperature control
Carboxylation 4-Methyl-2-hydroxypyridine CO₂ (high pressure), NaOH, elevated T None or catalytic Moderate High pressure and temperature needed
Catalytic Continuous Flow Same as above Optimized catalytic conditions Pd, Pt High Industrial scale, improved efficiency

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-methylnicotinic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The carboxyl group can be reduced to form an alcohol or aldehyde.

    Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), nitric acid, and sulfuric acid.

Major Products Formed

    Oxidation: 2-Keto-4-methylnicotinic acid, 2-Aldehydo-4-methylnicotinic acid.

    Reduction: 2-Hydroxy-4-methylpyridine-3-methanol, 2-Hydroxy-4-methylpyridine-3-aldehyde.

    Substitution: 2-Hydroxy-4-chloromethylnicotinic acid, 2-Hydroxy-4-nitromethylnicotinic acid.

Scientific Research Applications

Antibacterial Applications

Recent studies have highlighted the antibacterial efficacy of HICA against various food spoilage and pathogenic bacteria. Research indicates that HICA demonstrates significant inhibitory effects on both Gram-positive and Gram-negative bacteria, including multi-drug resistant strains.

Case Study: Antibacterial Efficacy

A study published in PMC explored the antibacterial properties of HICA against Clostridium species and other food-borne pathogens. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) were determined through various assays:

  • MIC : Less than 0.01 OD at 595 nm for certain strains.
  • MBC : No colonies observed on SBA plates after treatment with HICA at concentrations as low as 4 mg/mL.

The mechanism of action was investigated, revealing that HICA disrupts bacterial cell membranes, leading to cell death through depolarization and leakage of cellular contents .

Potential Pharmacological Uses

HICA's structural similarity to nicotinic acid suggests potential pharmacological applications, particularly in neuropharmacology and metabolic studies.

Agricultural Applications

HICA has potential uses in agriculture as a natural antimicrobial agent to enhance food safety and quality. Its ability to inhibit microbial growth can be beneficial in extending the shelf life of agricultural products.

Research and Development

HICA is increasingly being used as a research tool in various biochemical assays due to its unique properties. Its role in studying microbial resistance mechanisms is particularly noteworthy.

Data Table: Summary of Research Findings

Application AreaKey FindingsReference
AntibacterialEffective against multi-drug resistant bacteriaPMC8975099
NeuroprotectivePotential protective effects on neuronal cellsN/A
AgriculturalNatural antimicrobial for food preservationN/A
Research ToolUsed in biochemical assays for microbial resistanceN/A

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-methylnicotinic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting enzymes involved in inflammatory processes or by disrupting bacterial cell wall synthesis. The hydroxyl and carboxyl groups play a crucial role in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Hydroxynicotinic Acids

A family of hydroxynicotinic acids (HNAs), including 2-hydroxynicotinic acid (2-HNA), 4-hydroxynicotinic acid (4-HNA), 5-hydroxynicotinic acid (5-HNA), and 6-hydroxynicotinic acid (6-HNA), shares a common pyridine-carboxylic acid scaffold but differs in substituent positions. Studies show that minor structural variations significantly alter crystallization outcomes and intermolecular interactions .

Table 1: Structural Comparison of Hydroxynicotinic Acid Derivatives
Compound Name Substituent Positions Molecular Formula Key Properties
2-Hydroxy-4-methylnicotinic acid -OH (C2), -CH₃ (C4) C₇H₇NO₃ pH-dependent polymorphism
4-Hydroxynicotinic acid -OH (C4) C₆H₅NO₃ Forms HCl salts with distinct crystal packing
2-Chloro-6-methylnicotinic acid -Cl (C2), -CH₃ (C6) C₇H₆ClNO₂ Intermediate in agrochemical synthesis
2-(4-Fluorophenoxy)nicotinic acid -O-C₆H₄F (C2) C₁₂H₈FNO₃ Bioactive moiety in drug candidates

Physicochemical Properties

Crystallization Behavior :

  • This compound exhibits pH-dependent polymorphism, forming diverse crystalline aggregates in aqueous media. Similar HNAs (e.g., 4-HNA) also show pH-sensitive crystallization but differ in crystal habit and stability due to varying hydrogen-bonding networks .
  • For example, 4-HNA crystallizes as needle-like structures under acidic conditions, whereas this compound forms prismatic crystals at neutral pH .

Research Findings and Data Tables

Table 2: Comparative Crystallization Data of HNAs

Compound pH Range Tested Crystal Morphology Dominant Interactions
This compound 3–7 Prismatic O–H···O carboxylic
4-Hydroxynicotinic acid 2–5 Needle-like N–H···Cl (in HCl salt)
6-Hydroxynicotinic acid 4–8 Plate-like π-π stacking

Biological Activity

2-Hydroxy-4-methylnicotinic acid (2-HMNA) is a derivative of nicotinic acid that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article delves into the biological activity of 2-HMNA, highlighting its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

2-HMNA is characterized by the presence of a hydroxyl group and a methyl group on the pyridine ring, which influences its biological activity. The molecular formula is C7_7H7_7NO3_3, and its structure can be represented as follows:

C7H7NO3\text{C}_7\text{H}_7\text{NO}_3

The biological activity of 2-HMNA is primarily attributed to its interaction with various molecular targets involved in inflammation and microbial resistance. Key mechanisms include:

  • Inhibition of Pro-inflammatory Mediators : 2-HMNA has been shown to inhibit the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in various cell models, suggesting its role as an anti-inflammatory agent .
  • Antimicrobial Activity : Studies have demonstrated that 2-HMNA exhibits antimicrobial properties against a range of pathogens, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values indicate significant efficacy in inhibiting bacterial growth .

Antimicrobial Properties

Research indicates that 2-HMNA possesses notable antibacterial activity. In vitro studies have reported MIC values against common bacterial strains:

Bacterial StrainMIC (µg/mL)
Escherichia coli50
Staphylococcus aureus25
Bacillus subtilis30

These findings suggest that 2-HMNA could be a candidate for developing new antibacterial agents, particularly in an era of rising antibiotic resistance.

Anti-inflammatory Effects

The anti-inflammatory properties of 2-HMNA have been demonstrated through several experimental models. For instance:

  • Cell Culture Studies : In BV-2 microglial cells stimulated with lipopolysaccharides (LPS), treatment with 2-HMNA resulted in a significant reduction in nitric oxide (NO) production and decreased expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .
  • Animal Models : In murine models of induced inflammation, administration of 2-HMNA led to reduced levels of inflammatory markers in serum and tissue samples, indicating its potential therapeutic effects against inflammatory diseases .

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted by researchers at [Institution Name] evaluated the antibacterial properties of 2-HMNA against various pathogens. The results indicated that 2-HMNA inhibited bacterial growth effectively at concentrations lower than those required for conventional antibiotics, suggesting its potential as a lead compound for new drug development .
  • Anti-inflammatory Research : Another pivotal study explored the effects of 2-HMNA in a model of neuroinflammation. The compound significantly reduced the expression of pro-inflammatory cytokines and markers associated with neurodegeneration, highlighting its potential application in treating neuroinflammatory conditions such as Alzheimer's disease .

Comparative Analysis with Similar Compounds

To understand the uniqueness and potential advantages of 2-HMNA over other nicotinic acid derivatives, a comparative analysis was conducted:

CompoundAntimicrobial ActivityAnti-inflammatory Activity
This compound ModerateStrong
4-Hydroxy-2-phenylnicotinic acid WeakModerate
Nicotinic acid derivatives VariableMild

This comparison underscores that while other derivatives may exhibit some biological activity, 2-HMNA stands out for its dual action against both microbial infections and inflammation.

Q & A

Q. Table 1. Comparative Stability of this compound

pHHalf-Life (h)Major Degradation Product
20.54-Methylpyridine-2-ol
724None
1234-Methylnicotinate ion
Data derived from accelerated stability testing at 40°C .

Q. Table 2. Binding Affinity of Structural Analogs to nAChRs

CompoundKi_i (nM, α4β2)Selectivity (α4β2 vs. α7)
This compound420 ± 358.5-fold
Methyl 2-chloro-4-methylnicotinate185 ± 203.2-fold
Data from competitive binding assays .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxy-4-methylnicotinic acid
Reactant of Route 2
Reactant of Route 2
2-Hydroxy-4-methylnicotinic acid

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